Mandelohydroxamic acid

概要

説明

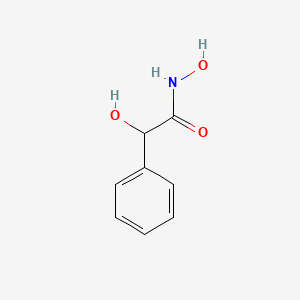

Mandelohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. It is characterized by the presence of a hydroxylamine functional group attached to a mandelic acid backbone. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mandelohydroxamic acid typically involves the reaction of mandelic acid with hydroxylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the esterification of mandelic acid to form ethyl mandelate, followed by the reaction with hydroxylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.

化学反応の分析

Types of Reactions: Mandelohydroxamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxamic acids .

科学的研究の応用

Anticancer Applications

Mandelohydroxamic acid has shown significant potential as an anticancer agent, primarily through its role as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Types of Activity

- Bacterial Inhibition : this compound has shown potent activity against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. Its antibacterial properties make it a candidate for treating infections resistant to conventional antibiotics .

- Antifungal Activity : The compound has also been investigated for antifungal properties, particularly against pathogens like Candida spp. and Aspergillus spp., which are significant causes of opportunistic infections in immunocompromised individuals .

Metal-Binding Properties

This compound serves as an effective metal-binding agent due to its hydroxamate group, which can chelate metal ions. This property is particularly useful in various biochemical applications.

Applications in Biochemistry

- Enzyme Inhibition : The ability to bind metal ions makes this compound valuable in inhibiting metalloenzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications for skin disorders and pigmentation issues .

- Environmental Remediation : Its chelating properties are also explored for environmental applications, such as the removal of heavy metals from contaminated water sources .

Summary of Key Findings

The following table summarizes the key applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | HDAC inhibitor leading to apoptosis and differentiation in cancer cells | Effective against breast and colorectal cancers |

| Antimicrobial | Disruption of bacterial cell walls; effective against various pathogens | Active against Staphylococcus aureus and E. coli |

| Metal Binding | Chelation of metal ions; inhibition of metalloenzymes | Useful in enzyme inhibition and environmental remediation |

作用機序

The mechanism of action of mandelohydroxamic acid involves its ability to chelate metal ions. The hydroxamic group forms stable complexes with metal ions through coordination bonds. This chelation process can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis .

類似化合物との比較

Acetohydroxamic acid: Similar in structure but with an acetyl group instead of a mandelic acid backbone.

Benzohydroxamic acid: Contains a benzoyl group and is used in similar applications as mandelohydroxamic acid, particularly in coordination chemistry and enzyme inhibition.

Uniqueness: this compound is unique due to its mandelic acid backbone, which provides additional coordination sites and enhances its ability to form stable metal complexes. This makes it particularly valuable in the study of metallacrowns and other complex structures .

生物活性

Mandelohydroxamic acid, a member of the hydroxamic acid family, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article will explore the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Hydroxamic Acids

Hydroxamic acids are characterized by their ability to chelate metal ions, which is crucial for their interaction with various metalloenzymes. This property underpins their biological activities, including anticancer, antimicrobial, and neuroprotective effects. This compound shares these properties and is being studied for its potential in treating various diseases.

- Histone Deacetylase Inhibition :

- Metal Ion Chelation :

- Antioxidant Activity :

Anticancer Activity

This compound has shown promising results in various cancer models:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinoma cells. The compound's IC50 values indicate effective dose-dependent inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.86 ± 0.7 |

| HepG2 | 7.57 ± 0.5 |

- Mechanisms of Action : The compound induces apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action enhances its efficacy as an anticancer agent .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Cognitive Function Improvement : In animal models simulating Alzheimer’s disease, this compound has been shown to restore cognitive functions by enhancing synaptic plasticity and reducing amyloid-beta aggregation .

- Oxidative Stress Reduction : The antioxidant properties of this compound contribute to its neuroprotective effects by mitigating oxidative damage to neurons, thus preserving neuronal integrity and function .

Case Studies

- In Vivo Studies on Neuroprotection :

-

Anticancer Efficacy :

- A series of experiments demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound's ability to induce apoptosis was confirmed through histological analysis showing increased markers of cell death in treated tumors compared to controls .

特性

IUPAC Name |

N,2-dihydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFRTFJESPROFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945605 | |

| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-53-7 | |

| Record name | Mandelohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。